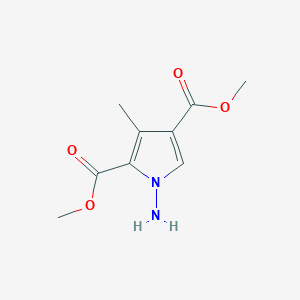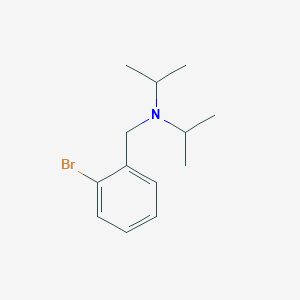![molecular formula C10H15NO B1612515 {4-[(Diméthylamino)méthyl]phényl}méthanol CAS No. 13990-98-2](/img/structure/B1612515.png)
{4-[(Diméthylamino)méthyl]phényl}méthanol
Vue d'ensemble
Description
{4-[(Dimethylamino)methyl]phenyl}methanol is an organic compound with the molecular formula C10H15NO. It is a derivative of benzyl alcohol where the benzyl group is substituted with a dimethylamino group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Applications De Recherche Scientifique
{4-[(Dimethylamino)methyl]phenyl}methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)methyl]phenyl}methanol typically involves the reaction of 4-(dimethylaminomethyl)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like methanol or ethanol under controlled temperature conditions to yield the desired alcohol.
Industrial Production Methods
On an industrial scale, the production of {4-[(Dimethylamino)methyl]phenyl}methanol can be achieved through catalytic hydrogenation of the corresponding benzaldehyde. This method involves the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure. The reaction is conducted in a suitable solvent, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {4-[(Dimethylamino)methyl]phenyl}methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For instance, lithium aluminum hydride (LiAlH4) can be employed for further reduction.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) are commonly used for such transformations.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 4-(dimethylaminomethyl)benzaldehyde, 4-(dimethylaminomethyl)benzoic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated derivatives, esters, and ethers.
Mécanisme D'action
The mechanism of action of {4-[(Dimethylamino)methyl]phenyl}methanol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo nucleophilic attack, facilitating various chemical transformations. These interactions are crucial in determining the compound’s behavior in different chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)benzyl alcohol
- 4-(Methylamino)benzyl alcohol
- 4-(Dimethylamino)phenylmethanol
Uniqueness
{4-[(Dimethylamino)methyl]phenyl}methanol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the benzyl ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structural features also contribute to its distinct reactivity compared to similar compounds.
Propriétés
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXGKWMKMGXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586193 | |
| Record name | {4-[(Dimethylamino)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13990-98-2 | |
| Record name | {4-[(Dimethylamino)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4-[(dimethylamino)methyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid](/img/structure/B1612438.png)






![Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate](/img/structure/B1612453.png)


